3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a pyranone ring, a pyrrolidine moiety, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyranone Ring: This step involves the cyclization of a suitable precursor to form the pyranone ring.
Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced through a nucleophilic substitution reaction.
Hydroxylation: Hydroxyl groups are introduced via controlled hydroxylation reactions using specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyrrolidine moiety can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-6-(hydroxymethyl)-2-(methylamino)-4H-pyran-4-one hydrochloride
- 3-Hydroxy-6-(hydroxymethyl)-2-(ethylamino)-4H-pyran-4-one hydrochloride
Uniqueness
3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride is unique due to the presence of the pyrrolidine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
99986-92-2 |
---|---|
Molecular Formula |
C11H16ClNO4 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)pyran-4-one;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c13-7-8-5-9(14)11(15)10(16-8)6-12-3-1-2-4-12;/h5,13,15H,1-4,6-7H2;1H |
InChI Key |
HCNMJBMXAMWFSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(C(=O)C=C(O2)CO)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.